molecular formula C26H23Cl2N5O4S B12023607 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12023607
M. Wt: 572.5 g/mol
InChI Key: AJHSZPPIMIDEPP-IPPBACCNSA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl groups and a trimethoxyphenyl moiety further enhances its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursorsThe final step involves the condensation of the intermediate with acetohydrazide under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under strong oxidizing conditions, leading to the formation of corresponding oxides.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzyme activity and disrupting biological pathways. The chlorophenyl and trimethoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and the disruption of cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-trifluoromethylphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

These compounds share the triazole ring and chlorophenyl groups but differ in the substituents on the phenyl ring, which can significantly affect their chemical reactivity and biological activity .

Properties

Molecular Formula

C26H23Cl2N5O4S

Molecular Weight

572.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H23Cl2N5O4S/c1-35-21-12-16(13-22(36-2)24(21)37-3)14-29-30-23(34)15-38-26-32-31-25(17-4-6-18(27)7-5-17)33(26)20-10-8-19(28)9-11-20/h4-14H,15H2,1-3H3,(H,30,34)/b29-14+

InChI Key

AJHSZPPIMIDEPP-IPPBACCNSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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